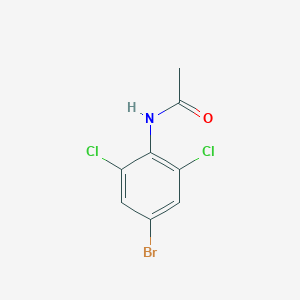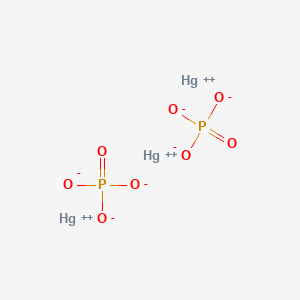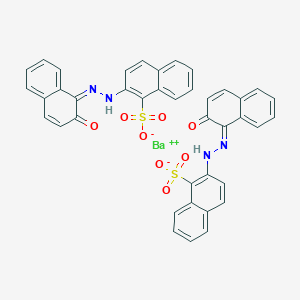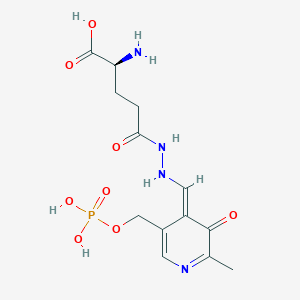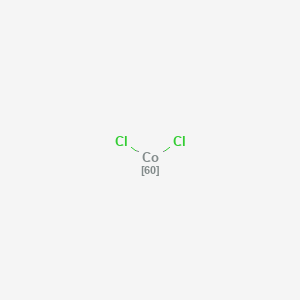
3-(4-Acetamidophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetamidophenoxy)propanoic acid, also known as fenofibric acid, is a synthetic drug used for the treatment of dyslipidemia and hypertriglyceridemia. It is a derivative of fibric acid and is structurally similar to other fibrates such as gemfibrozil and clofibrate. Fenofibric acid is approved by the US Food and Drug Administration (FDA) and is available under the brand name Trilipix.
Wirkmechanismus
The exact mechanism of action of 3-(4-Acetamidophenoxy)propanoic acid acid is not fully understood. However, it is thought to work by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis.
Biochemische Und Physiologische Effekte
Fenofibric acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce triglyceride levels by up to 50%, increase HDL cholesterol levels by up to 20%, and reduce low-density lipoprotein (LDL) cholesterol levels by up to 15%. Fenofibric acid has also been shown to reduce inflammation and oxidative stress, both of which are thought to play a role in the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibric acid has several advantages for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for researchers. It is also stable under a wide range of conditions, making it easy to handle and store. However, 3-(4-Acetamidophenoxy)propanoic acid acid has some limitations for laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also subject to degradation over time, which can affect its potency and stability.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Acetamidophenoxy)propanoic acid acid. One area of interest is the use of 3-(4-Acetamidophenoxy)propanoic acid acid in combination with other drugs for the treatment of dyslipidemia and cardiovascular disease. Another area of interest is the development of new formulations of 3-(4-Acetamidophenoxy)propanoic acid acid that improve its solubility and bioavailability. Finally, there is interest in studying the long-term effects of 3-(4-Acetamidophenoxy)propanoic acid acid on cardiovascular disease outcomes, as well as its potential for use in other conditions such as diabetes and metabolic syndrome.
Conclusion:
Fenofibric acid is a synthetic drug used for the treatment of dyslipidemia and hypertriglyceridemia. It has been extensively studied for its therapeutic potential and has been shown to have a number of biochemical and physiological effects. Although it has some limitations for laboratory experiments, it has several advantages and is a cost-effective choice for researchers. There are several potential future directions for research on 3-(4-Acetamidophenoxy)propanoic acid acid, including its use in combination with other drugs and the development of new formulations.
Synthesemethoden
Fenofibric acid is synthesized by the condensation of 4-acetamidophenol with chloroacetic acid. The resulting intermediate is then hydrolyzed to give 3-(4-Acetamidophenoxy)propanoic acid acid. The synthesis of 3-(4-Acetamidophenoxy)propanoic acid acid is a multistep process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Fenofibric acid has been extensively studied for its therapeutic potential in the treatment of dyslipidemia and hypertriglyceridemia. It has been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in patients with these conditions. Fenofibric acid has also been studied for its potential to reduce the risk of cardiovascular disease, although the results of these studies have been mixed.
Eigenschaften
CAS-Nummer |
13794-00-8 |
|---|---|
Produktname |
3-(4-Acetamidophenoxy)propanoic acid |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
3-(4-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-2-4-10(5-3-9)16-7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RWTUXZCYWHPJDV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



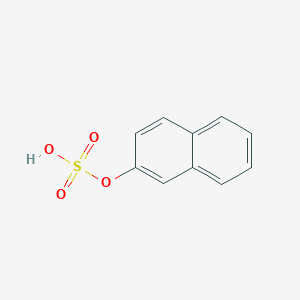
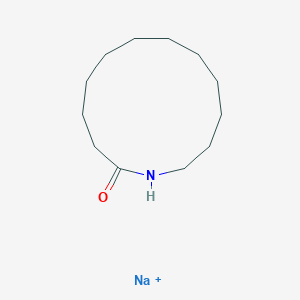

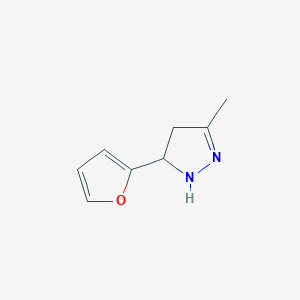
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
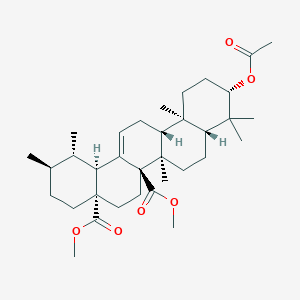
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
